molecular formula C22H21NO5 B4056825 2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate

2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate

Cat. No.: B4056825
M. Wt: 379.4 g/mol
InChI Key: GNAGNLNUYVYXFY-UHFFFAOYSA-N
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Description

2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.14197277 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Novel 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid, a related compound, was synthesized from easily accessible starting materials. This research explored its chemical reactivity, including conversion into acyl chloride, simple amides, and a series of polycyclic ureas through various chemical reactions. Notably, the thermal rearrangement of its azide form underwent without interference from the strained double bond present in the parent compound, highlighting its potential in synthetic chemistry for creating complex molecular structures (Оkovytaya & Tarabara, 2014).

Antiviral Applications

A series of 1-aryl-3-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}ureas were synthesized and tested for antiviral activity. These compounds exhibited pronounced antiviral activity against smallpox vaccine virus. The highest level of activity was observed for specific urea derivatives, demonstrating the potential of these compounds in developing new antiviral agents (Selivanov et al., 2017).

Herbicidal Ionic Liquids

Research into herbicidal ionic liquids (HILs) incorporating well-known, commercially available tetraalkylammonium cations synthesized via a simple procedure showed strong extraction ability and high selectivity for Cs(I) over other metals except for Rb(I). The study of these HILs revealed their good surface-activation and wetting properties, enhancing biological activity by facilitating the active substance's penetration into the plant. This suggests their potential use in agricultural applications for efficient weed control with minimal environmental impact (Niemczak et al., 2017).

Properties

IUPAC Name

(2-acetylphenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-10(22(27)28-17-6-4-3-5-12(17)11(2)24)23-20(25)18-13-7-8-14(16-9-15(13)16)19(18)21(23)26/h3-8,10,13-16,18-19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAGNLNUYVYXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1C(=O)C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 3
Reactant of Route 3
2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 4
Reactant of Route 4
2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 5
2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 6
2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate

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